Yiyeliangwanoside IV

Description

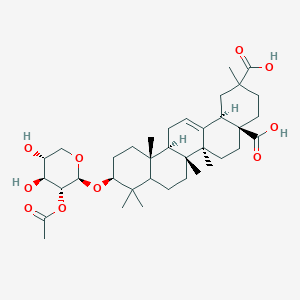

Yiyeliangwanoside IV is an oleanane-type triterpene glycoside first isolated from Nothopanax davidii (Araliaceae) . Its chemical structure was determined as 3-O-α-(2'-O-acetyl)-D-xylopyranosyl-3β-hydroxyolean-12-ene-28,29-dioic acid, with a molecular formula of C₃₇H₅₆O₁₀ and a melting point of 267–170°C (dec.) . The compound exhibits a specific optical rotation of $[α]^{20}_D +31.55^\circ$ (c 0.1, CH₃OH), distinguishing it from structurally related triterpenoids. This compound is characterized by a xylopyranosyl sugar moiety acetylated at the 2'-position, which influences its solubility and bioactivity .

Properties

CAS No. |

141039-74-9 |

|---|---|

Molecular Formula |

C37H56O10 |

Molecular Weight |

660.8 g/mol |

IUPAC Name |

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |

InChI |

InChI=1S/C37H56O10/c1-20(38)46-28-27(40)23(39)19-45-29(28)47-26-11-12-34(5)24(32(26,2)3)10-13-36(7)25(34)9-8-21-22-18-33(4,30(41)42)14-16-37(22,31(43)44)17-15-35(21,36)6/h8,22-29,39-40H,9-19H2,1-7H3,(H,41,42)(H,43,44)/t22-,23-,24?,25-,26+,27+,28-,29+,33?,34+,35-,36-,37+/m1/s1 |

InChI Key |

GLJXJVQUAZLDMK-OOUWFSJSSA-N |

SMILES |

CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@@]3([C@H]4CC=C5[C@H]6CC(CC[C@@]6(CC[C@]5([C@@]4(CCC3C2(C)C)C)C)C(=O)O)(C)C(=O)O)C)O)O |

Canonical SMILES |

CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O |

Synonyms |

3-O-alpha-(2'-O-acetyl)-D-xylopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid yiyeliangwanoside IV |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Yiyeliangwanoside IV belongs to the oleanane triterpene glycoside family, which includes numerous bioactive analogs. Below is a systematic comparison with key analogs, focusing on structural features, physicochemical properties, and inferred biological activities.

Structural Comparisons

| Compound | Core Structure | Sugar Moiety | Acetylation Sites | Molecular Formula | Melting Point (°C) | Optical Rotation $[α]_D$ |

|---|---|---|---|---|---|---|

| This compound | Olean-12-ene-28,29-dioic acid | 3-O-α-D-xylopyranosyl (2'-O-acetyl) | 2' | C₃₇H₅₆O₁₀ | 267–170 (dec.) | +31.55° (c 0.1, MeOH) |

| Yiyeliangwanoside III | Olean-12-ene-28,29-dioic acid | 3-O-α-L-arabinopyranosyl (2',4'-di-O-acetyl) | 2',4' | C₅₇H₈₈O₂₅ | 206–210 (dec.) | +2.73° (c 0.1, MeOH) |

| Saikosaponin A | Olean-12-ene-28-oic acid | 3-O-β-D-glucuronopyranosyl | None | C₄₂H₆₈O₁₂ | 225–227 | +16.5° (c 1.0, MeOH) |

| Astragaloside IV | Cycloartane | 3-O-β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl | None | C₄₁H₆₈O₁₄ | 295–297 | +24.6° (c 1.0, MeOH) |

Key Observations :

- Sugar Configuration: this compound’s acetylated xylose moiety contrasts with Yiyeliangwanoside III’s diacetylated arabinose, which likely impacts membrane permeability and receptor binding .

- Optical Activity: The high optical rotation of this compound (+31.55°) suggests distinct stereochemical arrangements compared to Yiyeliangwanoside III (+2.73°), which may correlate with differential bioactivity .

Physicochemical Properties

- Thermal Stability: this compound’s higher melting point (267–170°C) vs. Yiyeliangwanoside III (206–210°C) indicates stronger intermolecular forces due to its compact structure .

Inferred Bioactivity

- Anti-inflammatory Activity: Oleanane glycosides (e.g., Saikosaponin A) inhibit NF-κB and COX-2 pathways. This compound’s acetyl group may enhance membrane penetration, potentiating similar effects .

- Anticancer Potential: Triterpene glycosides with acetylated sugars (e.g., Yiyeliangwanoside III) exhibit cytotoxicity against cancer cell lines. This compound’s unique acetylation pattern may modulate specificity .

Q & A

Q. What are the primary methodologies for isolating and purifying Yiyeliangwanoside IV from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like column chromatography (CC) and preparative HPLC. Key steps include:

Q. How is the structural elucidation of this compound performed?

A multi-spectral approach is employed:

Q. What in vitro pharmacological screening models are used to assess this compound’s bioactivity?

Common assays include:

- Anti-inflammatory : TNF-α/IL-6 inhibition in LPS-induced macrophages .

- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, A549) .

- Antioxidant : DPPH/ABTS radical scavenging .

- Dose-response curves : IC₅₀ calculations to quantify efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from:

- Variability in purity : Impurities >5% skew bioactivity results; validate via HPLC .

- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .

- Statistical rigor : Ensure n ≥ 3 replicates and ANOVA/Tukey post-hoc tests to confirm significance .

- Meta-analysis : Systematically compare methodologies in published studies (e.g., PRISMA guidelines) .

Q. What experimental design strategies optimize the study of this compound’s mechanism of action?

- Hypothesis-driven aims : Example: "Determine this compound’s effect on NF-κB pathway inhibition via IκBα phosphorylation assays" .

- Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and vehicle controls .

- Omics integration : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify target pathways .

- Dose/time gradients : Establish optimal therapeutic windows and kinetic profiles .

Q. How can researchers address challenges in this compound’s low bioavailability during in vivo studies?

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility .

- Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS after oral/intravenous administration .

- Prodrug synthesis : Modify glycosidic moieties to improve intestinal absorption .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ .

- Error bars : Report SEM or SD for biological replicates .

- Outlier detection : Use Grubbs’ test or ROUT method (Q = 1%) .

- Software : GraphPad Prism or R packages (e.g.,

drcfor dose-response curves) .

Q. How should researchers design a robust literature review framework for this compound?

- Search strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (anti-inflammatory OR anticancer)") .

- Inclusion/exclusion criteria : Exclude studies with unvalidated purity or non-peer-reviewed sources .

- Synthesis tools : PRISMA flowcharts for transparency ; NVivo for thematic analysis .

Data Reporting and Reproducibility

Q. What minimal data must be included to ensure reproducibility of this compound studies?

Q. How can conflicting cytotoxicity results between 2D vs. 3D cell culture models be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.